6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide (CAS 1004550-10-0) is a C10H10BrN3O heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a scaffold extensively validated for antitubercular, anticancer, and kinase-inhibitory applications. The compound carries a bromine atom at the 6-position of the fused bicyclic core and an N-ethyl carboxamide at the 3-position, yielding a molecular weight of 268.11 g/mol, a computed LogP of approximately 1.85–2.4, a topological polar surface area (TPSA) of 46.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
Cat. No. B11854055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide
Molecular FormulaC10H10BrN3O
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN=C2N1C=C(C=C2)Br
InChIInChI=1S/C10H10BrN3O/c1-2-12-10(15)8-5-13-9-4-3-7(11)6-14(8)9/h3-6H,2H2,1H3,(H,12,15)
InChIKeySFYTUIUKVCBKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide: Core Physicochemical and Structural Baseline for Procurement Decisions


6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide (CAS 1004550-10-0) is a C10H10BrN3O heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a scaffold extensively validated for antitubercular, anticancer, and kinase-inhibitory applications [1][2]. The compound carries a bromine atom at the 6-position of the fused bicyclic core and an N-ethyl carboxamide at the 3-position, yielding a molecular weight of 268.11 g/mol, a computed LogP of approximately 1.85–2.4, a topological polar surface area (TPSA) of 46.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [3]. These features place the molecule in a favorable drug-like physicochemical space (MW < 300; TPSA < 140 Ų; LogP 1–3) while the 6-bromo substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling diversification [4].

Why 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide Cannot Be Interchanged with Unsubstituted Amide or 6-Vinyl Analogs


Within the imidazo[1,2-a]pyridine-3-carboxamide series, seemingly minor structural perturbations produce substantial shifts in physicochemical profile and synthetic versatility that render generic substitution scientifically unsound. The unsubstituted primary amide analog (6-bromoimidazo[1,2-a]pyridine-3-carboxamide, CAS 2044706-79-6) exhibits a LogP of approximately 1.07–1.20 and a TPSA of ~60.4 Ų, making it significantly more polar and less membrane-permeable than the N-ethyl derivative (LogP 1.85–2.4; TPSA 46.4 Ų) . Conversely, the N-ethyl-6-vinyl analog (CAS 1004550-11-1) replaces the bromine with a vinyl group, losing the heavy-atom cross-coupling handle essential for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type diversification while also reducing molecular weight to 215.25 and shifting LogP . The 6-bromo-N-ethyl substitution pattern thus occupies a unique intersection of balanced lipophilicity, moderate polar surface area, and a reactive aryl bromide that is not simultaneously available in any single commercially accessible close analog. Substituting any of these alternatives without systematic re-optimization risks altering solubility, permeability, metabolic stability, and downstream synthetic tractability in ways that are both predictable in direction and consequential in magnitude [1].

Quantitative Differentiation Evidence: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide vs. Closest Analogs


Lipophilicity Advantage: LogP Differential vs. Unsubstituted Primary Amide Analog

6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide exhibits a computed LogP (XLogP3) of 2.4 by PubChem and 1.85 by Chemscene's internal method, versus the unsubstituted primary amide analog (6-bromoimidazo[1,2-a]pyridine-3-carboxamide, CAS 2044706-79-6) which has a reported LogP of 1.07–1.20 . This approximate 0.8–1.3 log unit increase in lipophilicity corresponds to a roughly 6- to 20-fold higher predicted octanol–water partition coefficient, consistent with greater predicted passive membrane permeability and potentially enhanced oral absorption in the context of the IPA pharmacophore, for which lipophilicity has been positively correlated with anti-TB whole-cell activity in QSAR models [1]. The N-ethyl substitution also reduces TPSA from ~60.4 Ų to 46.4 Ų, further favoring membrane transit .

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Diversification Handle: 6-Bromo vs. 6-Vinyl and 6-Unsubstituted Analogs for Cross-Coupling

The 6-bromo substituent on the imidazo[1,2-a]pyridine core is a well-precedented substrate for Pd-catalyzed Suzuki–Miyaura cross-coupling, enabling efficient introduction of aryl, heteroaryl, and vinyl diversity at the 6-position under microwave-assisted or conventional heating conditions [1][2]. In contrast, the N-ethyl-6-vinyl analog (CAS 1004550-11-1) bears a vinyl group that participates in Heck-type coupling rather than Suzuki coupling, fundamentally altering the accessible chemical space . The 6-unsubstituted parent imidazo[1,2-a]pyridine-3-carboxamide lacks any halogen handle entirely, requiring de novo functionalization via directed C–H activation—a more challenging and less general approach. The 6-bromo compound thus serves as a privileged late-stage diversification intermediate within the IPA class, with literature precedent demonstrating that 6-bromoimidazo[1,2-a]pyridine derivatives undergo efficient Suzuki borylation and arylation to generate bis-aryl dimers and focused libraries evaluated in NCI-60 cancer cell line panels and Mtb H37Rv assays [1][3].

Medicinal chemistry Cross-coupling Structure-activity relationship Library synthesis

Purity Specification Differentiation: 98% vs. 95–97% for Close Analogs from Commercial Suppliers

Multiple independent commercial suppliers report a minimum purity specification of 98% for 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide, including Chemscene (Cat. CS-0091248), CymitQuimica (Ref. 10-F604816, brand: Fluorochem), and Leyan (Product No. 1161888) . By comparison, the N-ethyl-6-vinyl analog (CAS 1004550-11-1) is listed at 97% minimum purity by AKSci and 95%+ by Chemenu . The primary amide analog (6-bromoimidazo[1,2-a]pyridine-3-carboxamide, CAS 2044706-79-6) is typically supplied at 95% purity . The 1–3 percentage point purity differential, while modest in absolute terms, represents a 2.5- to 5-fold reduction in total impurity burden (from 5% total impurities at 95% purity to 2% at 98% purity), which is consequential in fragment-based drug discovery, biophysical assay campaigns, and crystallization trials where even low-level impurities can confound hit validation or generate false-positive readouts.

Quality control Procurement specification Reproducibility

Class-Level Anti-Tubercular Potency: Imidazo[1,2-a]pyridine-3-carboxamide Scaffold Validated to Nanomolar MIC vs. Mtb H37Rv

Although direct MIC data for 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide against Mycobacterium tuberculosis has not been published as of this analysis, the imidazo[1,2-a]pyridine-3-carboxamide (IPA) scaffold to which it belongs has been extensively validated in peer-reviewed studies. In a landmark 2013 ACS Med Chem Lett publication, a focused set of 14 IPA analogs was screened against Mtb H37Rv: 12 of 14 compounds showed MIC ≤ 1 μM, and five compounds (9, 12, 16, 17, 18) achieved MIC values ≤ 0.006 μM (≤ 6 nM) against replicating bacteria [1]. Compound 18 surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical Mtb strains [1]. A 2019 Eur J Med Chem study of N-benzylic IPA derivatives reported five compounds (A2, A3, A4, B1, B9) with MIC < 0.035 μM against drug-sensitive Mtb H37Rv and two MDR clinical isolates [2]. The 2020 QSAR study by Adedirin et al. used a 6-bromo-N-(2-(4-bromophenoxy)ethyl)-2-ethylimidazo[1,2-a]pyridine-3-carboxamide (compound 13) as the structural template for in silico design due to its high pMIC value, producing six designed compounds with predicted superior anti-TB activity [3]. While these data do not directly quantify the activity of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide, they establish that the IPA core with halogen substitution at position 6 is a privileged pharmacophore for anti-TB activity, and that the specific 6-bromo substitution is represented among the most potent template compounds in the published chemical space.

Antitubercular drug discovery MDR-TB Phenotypic screening IPA pharmacophore

Storage and Handling: Defined Cold-Chain Specification for Long-Term Stability

Chemscene specifies storage conditions of 'Sealed in dry, 2–8 °C' for 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide, with shipping at room temperature in continental US . This is a more precisely defined and restrictive storage requirement compared to the primary amide analog (6-bromoimidazo[1,2-a]pyridine-3-carboxamide, CAS 2044706-79-6), which is specified for storage at 'Room temperature, sealed, dry' per ChemSrc , and the N-ethyl-6-vinyl analog, which AKSci recommends for 'long-term storage in a cool, dry place' without a specific temperature range . The explicit 2–8 °C specification for the target compound signals that the N-ethyl carboxamide may be more susceptible to hydrolytic or thermal degradation than the primary amide, warranting controlled cold-chain compound management in screening libraries. The hazard classification (GHS07 Warning; H302-H315-H319-H335) is consistent with moderate acute toxicity and irritancy, similar to other brominated heterocyclic building blocks .

Compound management Stability Procurement logistics

Patent-Cited Utility as ALK5 Inhibitor Intermediate and Colon Cancer Cytotoxic Scaffold

Patent literature identifies 6-bromoimidazo[1,2-a]pyridine-3-carboxamide (the primary amide parent of the target compound) as a key intermediate in the synthesis of novel ALK5 (TGF-β type I receptor) inhibitors, with multiple patent families disclosing aromatic heterocyclic compounds incorporating this core for treating ALK5-mediated diseases including fibrosis and cancer . Separately, US Patent Application 2012/0101122 explicitly claims imidazo[1,2-a]pyridine-6-carboxamide derivatives where R is bromo as cytotoxic agents selective for colon cancer cells (HT-29 and Caco-2 lines) over white blood cells, with compound 7 inducing 79.62% apoptosis in HT-29 cells [1]. The 6-bromo substitution is specifically enumerated in the Markush claims (R = bromo, methyl, phenyl, nitro, hydrogen, or amide), confirming that bromine at position 6 is compatible with and potentially contributory to the colon cancer cytotoxicity phenotype within this chemotype. While the N-ethyl derivative (target compound) is not explicitly exemplified in these patents, its structural proximity to the claimed bromo-substituted carboxamide series places it within the intellectual property scope and suggests it may retain or exceed the activity of the exemplified primary amide analogs, given the generally favorable effect of N-alkylation on cellular permeability as discussed in Evidence Item 1 .

Kinase inhibition Oncology TGF-β signaling Patent analysis

Optimal Procurement and Application Scenarios for 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide


Anti-Tubercular Lead Generation: IPA Scaffold Hit-to-Lead Optimization with Diversifiable 6-Bromo Handle

For medicinal chemistry teams pursuing novel anti-TB agents, 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide serves as a strategic entry point into the clinically validated imidazo[1,2-a]pyridine-3-carboxamide (IPA) pharmacophore. The scaffold has produced compounds with MIC values as low as 0.004 μM against Mtb H37Rv and potency exceeding PA-824 by ~10-fold against MDR/XDR strains [1]. The 6-bromo substituent enables rapid parallel diversification via Suzuki–Miyaura coupling to explore aryl/heteroaryl SAR at the 6-position, while the N-ethyl carboxamide provides balanced lipophilicity (LogP 1.85–2.4) that QSAR models associate with favorable anti-TB whole-cell activity [2]. The 98% purity specification from multiple suppliers ensures reproducible SAR data across libraries built from this intermediate .

Kinase Inhibitor Fragment Elaboration: ALK5/BMP Receptor Pathway Probe Synthesis

The 6-bromo-N-ethylimidazo[1,2-a]pyridine core is structurally related to intermediates claimed in ALK5 inhibitor patents, where 6-bromoimidazo[1,2-a]pyridine-3-carboxamide serves as a precursor to aromatic heterocyclic ALK5 antagonists [1]. The N-ethyl group contributes a modest lipophilicity increase (~1 log unit over the primary amide) that may enhance kinase ATP-pocket binding through hydrophobic contacts, while the 6-bromo substituent provides a vector for introducing substituents that access the kinase selectivity pocket or solvent-exposed region. The compound's computed TPSA of 46.4 Ų and molecular weight of 268.11 position it within fragment-like property space (MW < 300, TPSA < 140), making it suitable for fragment-based drug discovery (FBDD) campaigns targeting the TGF-β/BMP signaling axis [2].

Oncology Library Synthesis: Colon Cancer-Selective Cytotoxic Agent Development

Patent US 2012/0101122 demonstrates that imidazo[1,2-a]pyridine-6-carboxamide derivatives with bromo substitution at position 6 exhibit selective cytotoxicity against colon cancer cell lines (HT-29, Caco-2) with minimal activity against white blood cells, with the most potent exemplar (compound 7) inducing 79.62% apoptosis in HT-29 cells as measured by JC-1 mitochondrial membrane depolarization [1]. The target compound, as the N-ethyl-N-6-bromo variant, is a direct analog within the claimed Markush space and represents a logical diversification point for generating focused libraries to explore the SAR around the carboxamide nitrogen substituent. The defined cold-chain storage (2–8 °C) and 98% purity specification support reliable compound management in medium-throughput cytotoxicity screening cascades [2].

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and Bioconjugate Probes

The combination of a 6-bromo substituent (suitable for Pd-catalyzed cross-coupling to install aryl azide, benzophenone, or diazirine photoaffinity groups) and an N-ethyl carboxamide (providing a metabolically stable amide bond relative to ester analogs) makes 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide a versatile precursor for chemical biology probe synthesis. The compound's moderate LogP (1.85–2.4) and TPSA (46.4 Ų) are compatible with cellular permeability requirements for intracellular target engagement studies, while the bromine atom can be elaborated to install click-chemistry handles (e.g., terminal alkyne via Sonogashira coupling) or biotin tags for pull-down experiments [1]. This scenario leverages the synthetic versatility documented in the microwave-assisted Suzuki coupling literature for 6-bromoimidazo[1,2-a]pyridine systems [2].

Quote Request

Request a Quote for 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.